Dipentan-2-yl propan-2-yl phosphate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
646521-42-8 |
|---|---|
Molecular Formula |
C13H29O4P |
Molecular Weight |
280.34 g/mol |
IUPAC Name |
dipentan-2-yl propan-2-yl phosphate |
InChI |
InChI=1S/C13H29O4P/c1-7-9-12(5)16-18(14,15-11(3)4)17-13(6)10-8-2/h11-13H,7-10H2,1-6H3 |
InChI Key |
HGJGVFSXYAOLRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)OP(=O)(OC(C)C)OC(C)CCC |
Origin of Product |
United States |
Environmental Occurrence, Fate, and Transformation of Dipentan 2 Yl Propan 2 Yl Phosphate and Organophosphate Esters
Presence and Distribution in Environmental Compartments
The widespread use of OPEs has led to their ubiquitous presence in various environmental matrices across the globe. Due to their semi-volatile nature and varying water solubilities, these compounds can be transported over long distances and partition into different environmental compartments.
Detection in Aquatic Systems (Water, Sediment)
Organophosphate esters are frequently detected in aquatic environments, including surface water, groundwater, and sediment. Their presence is often linked to discharges from wastewater treatment plants, industrial effluents, and surface runoff from urban and agricultural areas.
Once in aquatic systems, the fate of OPEs is governed by their physicochemical properties. More water-soluble OPEs tend to remain dissolved in the water column, while those with higher hydrophobicity and octanol-water partition coefficients (Kow) are more likely to adsorb to suspended particles and accumulate in sediments. Sediment can therefore act as a long-term sink for these compounds, releasing them back into the water column over time.
Table 1: Examples of Organophosphate Esters Detected in Aquatic Systems
| Organophosphate Ester | Water Concentration Range (ng/L) | Sediment Concentration Range (ng/g dw) | Key Findings |
|---|---|---|---|
| Tris(2-chloroethyl) phosphate (B84403) (TCEP) | 10 - 1,500 | 1 - 100 | Frequently detected in surface and wastewater due to its high water solubility. |
| Tris(1-chloro-2-propyl) phosphate (TCIPP) | 5 - 2,000 | 5 - 500 | One of the most abundant OPEs in many aquatic environments. |
| Tris(2-butoxyethyl) phosphate (TBOEP) | 2 - 800 | 10 - 1,000 | Often found at high concentrations in sewage sludge and sediments. |
This table presents a summary of findings for commonly studied OPEs and is intended to be illustrative of the general trends observed for this class of compounds.
Identification in Terrestrial Matrices (Soil)
Soil is another significant reservoir for organophosphate esters. Contamination of terrestrial environments can occur through various pathways, including the application of sewage sludge (biosolids) as fertilizer, atmospheric deposition, and the use of plastic mulches in agriculture.
The persistence and mobility of OPEs in soil are influenced by factors such as soil organic matter content, pH, and microbial activity. Compounds with a high affinity for organic carbon will be more strongly sorbed to soil particles, reducing their mobility and potential for leaching into groundwater.
Table 2: Examples of Organophosphate Esters Identified in Soil
| Organophosphate Ester | Typical Soil Concentration Range (ng/g dw) | Primary Sources |
|---|---|---|
| Tris(2-chloroethyl) phosphate (TCEP) | 0.5 - 50 | Biosolid application, atmospheric deposition |
| Tris(1-chloro-2-propyl) phosphate (TCIPP) | 1 - 200 | Biosolid application, plastic mulching |
| Tris(2-butoxyethyl) phosphate (TBOEP) | 5 - 500 | Biosolid application, industrial sites |
This table provides examples of OPE concentrations found in various soil environments.
Atmospheric Transport and Deposition
The semi-volatile nature of many organophosphate esters allows them to be released into the atmosphere from their source materials. In the atmosphere, they can exist in both the gas phase and adsorbed to particulate matter. This facilitates their long-range atmospheric transport to remote regions, far from their original points of use.
Atmospheric deposition, through both wet (rain and snow) and dry (particle settling) processes, is a significant pathway for the introduction of OPEs into aquatic and terrestrial ecosystems. The atmospheric concentrations and deposition fluxes of OPEs can vary significantly depending on proximity to urban and industrial areas.
Biotic Transformation and Biodegradation Studies
The persistence of OPEs in the environment is significantly influenced by biotic transformation and biodegradation processes, primarily driven by microorganisms. mdpi.comnih.gov These processes can lead to the breakdown of the parent OPE into smaller, often less toxic, molecules.
Microbial Degradation Mechanisms
Microbial degradation is a key pathway for the removal of OPEs from contaminated environments. The primary mechanism of microbial degradation for OPEs is hydrolysis, which involves the cleavage of the ester bonds. mdpi.comnih.gov This initial step is considered crucial for the detoxification of these compounds. nih.gov
A diverse range of microorganisms, including both bacteria and fungi, have been identified with the ability to degrade OPEs. mdpi.com The first bacterium reported to degrade an organophosphorus compound was a species of Flavobacterium. mdpi.com Since then, numerous other bacterial genera, such as Pseudomonas, Sphingobium, Arthrobacter, and Bacillus, have been shown to be capable of degrading various OPEs.
The microbial degradation of OPEs is facilitated by specific enzymes that catalyze the hydrolysis of the phosphate ester bonds. These enzymes play a critical role in the initial and often rate-limiting step of the degradation pathway.
Phosphotriesterases (PTEs), also known as organophosphate hydrolases, are a well-studied group of enzymes that are highly efficient in hydrolyzing a broad spectrum of OPEs. These enzymes are metal-dependent hydrolases, typically containing a binuclear metal center that activates the phosphorus atom for nucleophilic attack. PTEs catalyze the cleavage of the triester linkage, a key step in the detoxification of these compounds.
One of the most extensively studied PTEs is from the bacterium Pseudomonas diminuta. However, PTEs have been identified in a variety of other bacteria, including Sphingobium sp. TCM1, which is notable for its ability to hydrolyze a wide range of OPEs, including some that are not substrates for other known enzymes.
In addition to phosphotriesterases, other esterases and hydrolases contribute to the biodegradation of OPEs. These enzymes, which are widespread in nature, can catalyze the hydrolysis of the ester bonds present in OPEs. The active sites of many of these esterases contain a serine residue that initiates a nucleophilic attack on the substrate.
So-called "A-esterases" are a particular group of esterases that can hydrolyze organophosphates without being inhibited by them. These enzymes have been found in various mammalian tissues and are considered important in the detoxification of certain OPEs. The broader family of hydrolases also includes enzymes that can act on the breakdown products of the initial hydrolysis, further contributing to the complete mineralization of the original OPE.
Enzymatic Hydrolysis by Organophosphate-Degrading Enzymes
Biochemical Pathways of Metabolite Formation
The biotransformation of organophosphate esters (OPEs), including compounds like Dipentan-2-yl propan-2-yl phosphate, is a critical process that dictates their environmental persistence and toxicological profile. This transformation is primarily mediated by enzymatic reactions in microorganisms and plants, leading to a variety of metabolites. The principal biochemical pathways involved are hydrolysis and oxidation, often followed by conjugation reactions.
Phase I Transformations: Hydrolysis and Oxidation
The initial and most significant step in the breakdown of OPE triesters is hydrolysis. This reaction involves the cleavage of the ester bonds, a process catalyzed by a class of enzymes known as phosphotriesterases (PTEs). mdpi.comepa.gov These enzymes are found in a wide range of bacteria and can hydrolyze various OPEs, typically leading to the formation of less toxic diester and monoester metabolites. ebrary.nettamu.edu For instance, studies on various OPEs have consistently identified the corresponding dialkyl or diaryl phosphates as the major initial breakdown products. researchgate.netacs.org
Another key Phase I pathway is oxidation, which is primarily carried out by cytochrome P450 (CYP) monooxygenases. researchgate.net This process can introduce hydroxyl (-OH) groups onto the alkyl or aryl side chains of the OPE molecule, creating hydroxylated metabolites. acs.orgacs.org In some cases, particularly for organothiophosphates (which contain a P=S bond), CYPs catalyze an oxidative desulfuration, converting the thion form to the more toxic oxon form (P=O). researchgate.netwikipedia.org This bioactivation is a crucial step in the mechanism of toxicity for many organophosphate insecticides. Following these initial steps, further degradation can occur, breaking down the molecule into simpler, less harmful components like inorganic phosphate.
Phase II Transformations: Conjugation
Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation. These reactions involve the attachment of endogenous molecules to the metabolite, which generally increases their water solubility and facilitates their excretion or sequestration within an organism. Common conjugation reactions for OPE metabolites include:
Glutathione (B108866) conjugation: Catalyzed by glutathione S-transferases (GSTs), this process attaches a glutathione molecule to the metabolite. researchgate.netacs.org
Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the metabolite. researchgate.netacs.org
Sulfation: Sulfotransferases (SULTs) add a sulfonate group. researchgate.netacs.org
These conjugation pathways have been identified in the metabolism of various OPEs in both plants and animals, resulting in a diverse array of conjugated products. acs.orgacs.org
Below is a table summarizing the primary metabolic pathways and resulting products for organophosphate esters.
Table 1:| Phase | Pathway | Key Enzymes | Parent Compound | Metabolite Type | Example Metabolites |
| Phase I | Hydrolysis | Phosphotriesterases (PTEs), Carboxylesterases | Triester | Diester, Monoester | Diphenyl phosphate, Monophenyl phosphate nih.gov |
| Phase I | Oxidation | Cytochrome P450 (CYP) Monooxygenases | Triester | Hydroxylated Triester | Hydroxylated-triphenyl phosphate (OH-TPHP) |
| Phase II | Conjugation | Glutathione S-transferases (GSTs) | Phase I Metabolite | Glutathione Conjugate | Glutathione-conjugated diester |
| Phase II | Conjugation | UDP-glucuronosyltransferases (UGTs) | Phase I Metabolite | Glucuronide Conjugate | Diester-glucuronide |
Factors Influencing Biodegradation Rates (e.g., pH, Temperature, Microbial Community)
The rate at which this compound and other OPEs are biodegraded in the environment is not constant but is influenced by a combination of physicochemical and biological factors.
pH: The pH of the environment, such as soil or water, can significantly affect OPE degradation. It influences both the chemical stability of the OPE molecule (abiotic hydrolysis) and the metabolic activity of microorganisms. researchgate.net Spontaneous chemical hydrolysis can occur, particularly at high pH levels. researchgate.net Furthermore, microbial enzymes responsible for degradation have optimal pH ranges for activity. Deviations from this optimal pH can reduce enzymatic efficiency and slow down the biodegradation process. nih.gov
Temperature: Temperature directly impacts the rate of biochemical reactions, including those involved in OPE biodegradation. Within a certain range, an increase in temperature generally leads to higher microbial growth rates and increased enzymatic activity, thus accelerating degradation. nih.gov However, extremely high temperatures can denature the enzymes, halting the process. Conversely, low temperatures can significantly slow down microbial metabolism, leading to the persistence of OPEs in colder environments. nih.gov
Microbial Community: The composition and density of the microbial community are paramount for biodegradation. The presence of specific microorganisms, such as bacteria from the genera Pseudomonas, Brevundimonas, and Flavobacterium, which are known to possess OPE-degrading enzymes like phosphotriesterases, is crucial. tamu.edumdpi.com The rate of degradation is often dependent on the abundance of these capable microbes. nih.gov Environments with a diverse and adapted microbial community, often found in soils previously exposed to OPEs, tend to exhibit higher degradation rates. nih.gov The availability of nutrients and carbon sources for the microbes also plays a vital role, as co-metabolism can be a key degradation mechanism. mdpi.com
Table 2:| Factor | Effect on Biodegradation Rate | Optimal Condition for Enhanced Degradation |
| pH | Affects chemical hydrolysis and microbial enzyme activity. researchgate.netnih.gov | Neutral to slightly alkaline pH often favors microbial activity. |
| Temperature | Influences microbial growth and enzyme kinetics. nih.gov | Moderate temperatures (mesophilic range, e.g., 20-40°C) typically enhance rates. |
| Microbial Community | The presence and abundance of specific degrading microbes are essential. mdpi.com | High density of adapted microbial populations with OPE-degrading genes. nih.govnih.gov |
Plant Uptake and Translocation Processes
Organophosphate esters present in soil and water can be taken up by plants, representing a significant entry point into terrestrial food webs. researchgate.netnih.gov The processes of uptake and subsequent movement within the plant are governed by the physicochemical properties of the specific OPE and the characteristics of the plant species. nih.govnih.gov
Mechanisms of Root Uptake
The primary route of entry for OPEs from soil and water into plants is through the root system. Research indicates that root uptake is largely a passive process, meaning it does not require the plant to expend metabolic energy. nih.govacs.org The movement of OPEs across the root cell membranes is influenced by several factors:
Hydrophobicity: The lipophilicity of an OPE, often measured by its octanol-water partition coefficient (Kow), is a key determinant of its uptake. acs.orgresearchgate.net More hydrophobic OPEs tend to have a higher affinity for the lipid components of root cell membranes and are often taken up more readily than highly water-soluble (hydrophilic) compounds. acs.org
Passive Transport: Studies using metabolic inhibitors have shown that OPE transport across root cell membranes is a passive process. nih.govacs.org This transport may be facilitated by membrane proteins such as aquaporins and other carrier proteins that provide a pathway for the molecules to move down their concentration gradient. nih.govacs.org
Apoplastic and Symplastic Pathways: Once at the root surface, OPEs can move into the root via two main pathways. The apoplastic pathway involves movement through the non-living parts of the root, such as cell walls and intercellular spaces. The symplastic pathway involves movement across cell membranes into the cytoplasm and then from cell to cell via plasmodesmata. nih.gov Studies on wheat have shown the symplast to be the major uptake pathway for both hydrophilic and hydrophobic OPEs. nih.govacs.org
Internal Distribution in Plant Tissues
After being absorbed by the roots, OPEs can be distributed to other parts of the plant, such as the stem, leaves, and fruits, through the plant's vascular system (xylem and phloem). researchgate.netacs.org This translocation is also heavily dependent on the OPE's chemical properties.
Acropetal Translocation: Generally, OPEs with lower hydrophobicity and higher water solubility are more easily transported from the roots to the shoots in the xylem stream, a process known as acropetal translocation. acs.orgresearchgate.net A negative relationship has been observed between the translocation factor and the Kow of OPEs, meaning more water-soluble compounds are more mobile within the plant. nih.govdoaj.org
Tissue-Specific Accumulation: The final distribution within the plant is not uniform. Hydrophobic OPEs tend to be retained in the roots, where they can accumulate in lipid-rich tissues or bind to components of the cell wall, such as lignin. nih.govacs.orgacs.org In contrast, more hydrophilic OPEs can be transported more freely with the transpiration stream and may accumulate to a greater extent in the leaves. nih.govnih.gov For example, a study on wheat found that the hydrophilic OPE tris(2-chloroethyl) phosphate (TCEP) primarily accumulated in the cell sap, while the more hydrophobic triphenyl phosphate (TPHP) was mainly stored in the root cell wall. nih.govacs.org
Table 3:| Compound Example | Property | Primary Accumulation Site in Root | Translocation Potential |
| Tris(2-chloroethyl) phosphate (TCEP) | High Hydrophilicity nih.gov | Cell Sap (>69%) nih.govacs.org | Higher acs.org |
| Triphenyl phosphate (TPHP) | High Hydrophobicity nih.gov | Cell Wall nih.govacs.org | Lower acs.org |
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatography is the cornerstone for the analysis of OPEs, providing the necessary separation of these compounds from complex sample matrices. sci-hub.se Both gas and liquid chromatography are powerful tools, with the choice of technique often depending on the volatility and thermal stability of the target analyte.
Gas Chromatography (GC) Applications
Gas chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile OPEs. sci-hub.se When coupled with a mass spectrometer (GC-MS), it provides high sensitivity and selectivity, making it a powerful tool for identifying and quantifying trace levels of these compounds in various environmental and biological samples. nih.govchromatographyonline.com For non-volatile or thermally labile compounds, a derivatization step is often necessary to increase their volatility and improve their chromatographic behavior. nih.govrsc.org For dialkyl phosphates, which are metabolites of OPEs, derivatization with agents like pentafluorobenzyl bromide (PFBBr) is a common practice before GC-MS analysis. rsc.orgoup.com
The choice of the GC column and the optimization of operating conditions are paramount for achieving good separation and peak resolution. For the analysis of OPEs, columns with a 5% phenyl polysiloxane phase (such as DB-5MS or HP-5MS) are frequently employed due to their versatility and low bleed characteristics, which are crucial for mass spectrometry. chromatographyonline.comoup.comchromatographyonline.com
The optimization of GC parameters often involves a multivariate approach to determine the best conditions, especially when using advanced injection techniques like Programmable Temperature Vaporization (PTV). sci-hub.senih.govsci-hub.se This allows for the injection of larger sample volumes, thereby lowering the method's detection limits. sci-hub.senih.govsci-hub.se Key optimized parameters include the injector temperature program, carrier gas flow rate, and the oven temperature ramp.
A typical GC-MS method for OPE analysis might involve an oven temperature program starting at a lower temperature (e.g., 70°C) and ramping up to a higher temperature (e.g., 280-300°C) to elute the compounds based on their boiling points. chromatographyonline.comchromatographyonline.com
Table 1: Representative Gas Chromatography (GC) Conditions for Organophosphate Ester Analysis
| Parameter | Condition | Reference |
|---|---|---|
| GC Column | HP-5MS (30 m × 0.32 mm, 0.25 µm) | chromatographyonline.com |
| Carrier Gas | Helium, 1.2 mL/min | chromatographyonline.com |
| Injection Mode | Splitless | chromatographyonline.com |
| Inlet Temperature | 280°C | chromatographyonline.com |
| Oven Program | 70°C, ramp 15°C/min to 200°C, then 10°C/min to 280°C (hold 5 min) | chromatographyonline.com |
| Detector | Mass Spectrometer (MS) | chromatographyonline.com |
For highly complex samples, such as petroleum mixtures or environmental extracts, one-dimensional GC may not provide sufficient resolution to separate all compounds of interest from the matrix. nih.govresearchgate.net In such cases, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. nih.govlabrulez.com
GC×GC utilizes two columns with different stationary phases, providing a much higher peak capacity than single-column systems. nih.gov This technique has been successfully applied to the analysis of alkyl phosphate (B84403) esters in petroleum samples, demonstrating superior sensitivity and speciation capabilities compared to traditional methods. nih.gov When combined with a time-of-flight mass spectrometer (TOF-MS), GC×GC provides a powerful tool for the qualitative and quantitative analysis of OPEs in challenging matrices. nih.govresearchgate.net
Liquid Chromatography (LC) Approaches
Liquid chromatography (LC) is a complementary technique to GC, particularly well-suited for the analysis of thermolabile, less volatile, and more polar OPEs and their metabolites. chromatographyonline.com The coupling of LC with tandem mass spectrometry (LC-MS/MS) has become a widely adopted method for the sensitive and selective determination of these compounds. nih.govnih.gov
High-performance liquid chromatography (HPLC) is often preferred over GC for the analysis of OPEs that are susceptible to thermal degradation. chromatographyonline.com The separation is typically achieved on a reversed-phase column, such as a C18 column, using a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov The addition of a small amount of an acid, such as formic acid, to the mobile phase can improve peak shapes and ionization efficiency in the mass spectrometer. nih.gov
Recent HPLC-MS/MS methods have been developed for the simultaneous determination of a large number of OPEs and their metabolites in various biological matrices, including serum, urine, and milk. nih.govresearchgate.net These methods often employ advanced sample preparation techniques to enhance sensitivity and reduce matrix effects. nih.gov
Ultra-high performance liquid chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm), which allows for faster analysis times and improved resolution compared to conventional HPLC. nih.govresearchgate.net UHPLC-MS/MS methods have been successfully developed for the determination of a wide range of OPEs in environmental and biological samples. nih.govmdpi.com
The mobile phases used in UHPLC are similar to those in HPLC, typically consisting of an aqueous component and an organic solvent with additives to enhance chromatographic separation and MS detection. nih.govresearchgate.net The use of isotope-labeled internal standards is a common practice in both HPLC and UHPLC methods to ensure accurate quantification by compensating for matrix effects and variations in instrument response. sci-hub.senih.gov
Table 2: Representative Liquid Chromatography (LC) Conditions for Organophosphate Ester Analysis
| Parameter | Condition | Reference |
|---|---|---|
| LC Column | Waters Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) | nih.gov |
| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile | nih.gov |
| Gradient | Gradient elution (specifics vary by method) | researchgate.net |
| Flow Rate | 0.2 mL/min | researchgate.net |
| Detector | Tandem Mass Spectrometer (MS/MS) | nih.govnih.gov |
Mass Spectrometric Detection and Molecular Characterization
Mass spectrometry (MS) is a cornerstone for the detection and structural elucidation of organophosphate esters. Its high sensitivity and specificity make it an indispensable tool.
Coupling with Chromatographic Techniques (GC-MS, LC-MS)
For a compound like Dipentan-2-yl propan-2-yl phosphate, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be viable analytical strategies. The choice between them would depend on the compound's volatility and thermal stability. Given its structure, it is likely amenable to GC analysis, possibly after derivatization to increase volatility, although LC-MS is often preferred for less volatile or thermally labile organophosphates. In a hypothetical LC-MS analysis, a C18 reversed-phase column would likely be used, with a mobile phase consisting of a water/acetonitrile or water/methanol gradient.
High-Resolution Mass Spectrometry for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) would be critical in confirming the identity of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), HRMS allows for the determination of the compound's elemental formula. For the protonated molecule [M+H]⁺ of this compound (C₁₃H₂₉O₄P), the expected exact mass would be calculated and compared to the measured mass, with a low mass error (typically < 5 ppm) providing strong evidence for the assigned formula.
Table 1: Theoretical High-Resolution Mass Data for this compound (Note: This data is theoretical and not from experimental measurement)
| Ion Species | Chemical Formula | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | C₁₃H₃₀O₄P⁺ | 281.1825 |
| [M+Na]⁺ | C₁₃H₂₉O₄PNa⁺ | 303.1644 |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Transformation Products
Tandem mass spectrometry (MS/MS) is a powerful technique for structure confirmation and for identifying unknown transformation products that might arise from environmental or metabolic degradation. In an MS/MS experiment, the parent ion (e.g., the [M+H]⁺ ion at m/z 281.1825) would be isolated and fragmented. The resulting fragment ions would provide structural information. For this compound, characteristic losses would be expected, such as the neutral loss of a pentene molecule (C₅H₁₀) or a propene molecule (C₃H₆) from the alkyl chains.
Ionization Techniques for Phosphate Esters (e.g., ESI)
Electrospray ionization (ESI) is the most common ionization technique for the analysis of organophosphate esters by LC-MS due to its soft ionization nature, which typically results in abundant protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal in-source fragmentation. This is crucial for obtaining the molecular weight of the parent compound. ESI in positive ion mode would be the expected method of choice for this compound.
Spectroscopic Characterization Techniques
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are unparalleled for providing detailed structural information about a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P NMR)
A full suite of NMR experiments would be necessary to unambiguously characterize the structure of this compound.
³¹P NMR: This would be one of the most informative experiments. It would show a single resonance, confirming the presence of one phosphorus atom in the molecule. The chemical shift of this peak would be characteristic of a phosphate ester environment.
¹H NMR: The proton NMR spectrum would be complex, showing signals for all the non-exchangeable protons in the pentyl and propyl groups. The integration of these signals would correspond to the number of protons in each environment. Coupling patterns (e.g., doublets, triplets, multiplets) would help to establish the connectivity between adjacent carbons.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would indicate the type of carbon (e.g., CH₃, CH₂, CH).
Table 2: Predicted NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and not from experimental data. Actual spectra would be required for confirmation.)
| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |
| ³¹P | -5 to 5 | Singlet |
| ¹H (CH₃ of pentyl) | 0.8 - 1.0 | Triplet |
| ¹H (CH₂ of pentyl) | 1.2 - 1.7 | Multiplet |
| ¹H (CH-O of pentyl) | 4.0 - 4.5 | Multiplet |
| ¹H (CH₃ of propyl) | 1.1 - 1.4 | Doublet |
| ¹H (CH-O of propyl) | 4.5 - 5.0 | Multiplet |
| ¹³C (Alkyl carbons) | 10 - 70 | - |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for the structural characterization of organophosphate esters like this compound. This technique identifies functional groups within a molecule based on their absorption of infrared radiation at specific wavenumbers. For organophosphate esters, the FTIR spectrum is distinguished by several characteristic peaks. spectroscopyonline.com
The most prominent absorption bands for OPEs include the stretching vibration of the phosphoryl group (P=O), the stretching of the P-O-C bond, and the vibrations of the C-H bonds in the alkyl chains. spectroscopyonline.comresearchgate.net While a specific spectrum for this compound is not publicly available, its structural features suggest that its FTIR spectrum would exhibit peaks consistent with other saturated aliphatic OPEs.
Table 1: Predicted Characteristic FTIR Absorption Bands for this compound
| Vibration Type | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Alkyl (CH₃, CH₂) | 2850-3000 | Strong |
| P=O Stretch | Phosphoryl | 1250-1350 | Strong |
| P-O-C Stretch | Phosphate Ester | 950-1100 | Strong |
Data based on general characteristics of saturated and organophosphate esters. spectroscopyonline.comresearchgate.net
These spectral features allow for the qualitative identification of the phosphate ester functional group. The specific fingerprint region of the spectrum would be unique to the compound, enabling its differentiation from other OPEs, provided a reference spectrum is available. Studies on other OPEs have successfully used FTIR to confirm their chemical structure. researchgate.net
Sample Preparation and Enrichment Strategies
The analysis of trace levels of this compound in complex matrices like water, soil, or air requires effective sample preparation to isolate and concentrate the analyte before instrumental analysis. rsc.orgifremer.fr
Solid-Phase Extraction (SPE) and Microextraction (SPME)
Solid-Phase Extraction (SPE) is a widely used cleanup and concentration technique for OPEs in liquid and solid samples. rsc.orgnih.gov The process involves passing a sample extract through a cartridge packed with a solid adsorbent. The OPEs are retained on the adsorbent while interferences are washed away. The retained analytes are then eluted with a small volume of a suitable solvent. nih.gov For OPEs, common SPE sorbents include silica (B1680970) gel, alumina (B75360), Florisil, and various polymer-based materials like ENVI-18. rsc.orgnih.gov A multi-layer cartridge containing silica gel and alumina has been shown to be effective in reducing matrix effects for OPE analysis in soil. rsc.org
Solid-Phase Microextraction (SPME) is a simple, solvent-free alternative for extracting OPEs, particularly from air and water samples. nih.govcapes.gov.br SPME uses a fused-silica fiber coated with a polymeric stationary phase. The fiber is exposed to the sample, and the analytes partition from the sample matrix into the fiber coating. nih.gov For semi-volatile OPEs in air, polydimethylsiloxane (B3030410) (PDMS) coated fibers have demonstrated high uptake rates. nih.gov The analytes are then thermally desorbed from the fiber directly into the injection port of a gas chromatograph (GC). ifremer.fr SPME can be operated in equilibrium or non-equilibrium mode, with the latter offering significantly faster sample collection times. nih.gov
Table 2: Common Extraction Techniques and Sorbents for Organophosphate Esters
| Technique | Sorbent/Fiber | Target Matrix | Reference |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Silica gel/Alumina multilayer | Soil | rsc.org |
| Solid-Phase Extraction (SPE) | ENVI-18 | Water | nih.gov |
| Solid-Phase Microextraction (SPME) | 100 µm Polydimethylsiloxane (PDMS) | Air | nih.govnih.gov |
| Magnetic SPE | Multi-walled carbon nanotubes (MWCNTs) | Water | chromatographyonline.com |
Matrix Effects in Complex Environmental Samples
When analyzing complex environmental samples, the sample matrix—everything in the sample other than the analyte of interest—can significantly interfere with the analysis. This is known as the matrix effect. chromatographyonline.com It can cause either suppression or enhancement of the analytical signal, leading to inaccurate quantification. chromatographyonline.com
In the analysis of OPEs using techniques like GC-MS or LC-MS, matrix effects are a common challenge. nih.govnih.gov Co-extracted substances from matrices such as soil, sediment, or biological tissues can affect the ionization efficiency of the analyte in the mass spectrometer's source. nih.govmdpi.com For example, in the analysis of seafood, lipid co-extracts can cause significant matrix effects. nih.gov
To mitigate these effects, several strategies are employed:
Thorough Sample Cleanup: Using techniques like SPE or gel permeation chromatography (GPC) to remove interfering compounds before analysis. rsc.orgnih.gov
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. chromatographyonline.com
Use of Internal Standards: Adding a known amount of a labeled isotopic analog of the analyte to the sample before extraction. This helps to compensate for both extraction inefficiencies and matrix-induced signal variations. nih.gov
The complexity of the matrix dictates the extent of cleanup required to achieve reliable and accurate results for compounds like this compound.
Forensic and Source Attribution Applications of Analytical Data
Beyond simple detection, the analytical data for OPEs can be used for forensic purposes, including identifying the source of environmental contamination. oup.com
Chemical Attribution Signatures
Organophosphate esters are released into the environment from a wide variety of products, including flame retardants, plasticizers, hydraulic fluids, and floor polishes. chromatographyonline.comoup.com Different commercial products and industrial processes use distinct formulations of OPEs. Therefore, the specific profile or pattern of various OPEs detected in an environmental sample can serve as a chemical attribution signature, helping to trace the pollution back to its origin. oup.comcopernicus.org
For example, studies have shown that the concentrations of certain OPEs like tris(1-chloro-2-propyl) phosphate (TCPP) and tris(2-chloroethyl) phosphate (TCEP) often correlate with population density, suggesting their primary source is consumer products used in households. oup.com Conversely, other OPEs may be associated with specific industrial activities or locations, such as airports. oup.comoup.com
By analyzing the concentration of this compound in conjunction with a suite of other OPEs, it may be possible to establish a unique signature. If this compound is consistently found alongside other specific OPEs known to be used in, for instance, industrial lubricants or building materials, its presence could point towards those sources. vilniustech.lt Source apportionment models, such as Principal Component Analysis (PCA) and Positive Matrix Factorization (PMF), are statistical tools used to deconstruct the complex mixture of pollutants and identify these underlying source signatures. nih.govcopernicus.org
Table 3: List of Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Tris(1-chloro-2-propyl) phosphate | TCPP |
| Tris(2-chloroethyl) phosphate | TCEP |
| Tri-n-butyl phosphate | TBP |
| Tris(phenyl) phosphate | TPhP |
| Tris(2-butoxyethyl) phosphate | TBEP |
| Tris(1,3-dichloroisopropyl) phosphate | TDCIPP |
| 2-ethylhexyl diphenyl phosphate | - |
| Triethyl phosphate | TEP |
| Trimethyl p-toluidinyl phosphate | TMPP |
| Polydimethylsiloxane | PDMS |
| Magnesium Chloride | MgCl₂ |
| Ammonium Chloride | NH₄Cl |
| Ammonium Hydroxide (B78521) | NH₄OH |
| Magnesium Phosphate | Mg₃(PO₄)₂ |
| Dichloromethane | CH₂Cl₂ |
Statistical Pattern Recognition in Analytical Datanih.gov
In the analysis of complex chemical data sets, such as those generated from the characterization and quantification of this compound and related organophosphate esters (OPEs), statistical pattern recognition techniques are indispensable. These chemometric methods allow for the extraction of meaningful information from large and often convoluted data, enabling sample classification, source apportionment, and the identification of underlying relationships between chemical profiles and experimental factors. The high-dimensional data generated by modern analytical instruments like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) necessitate the use of multivariate statistical tools to discern patterns that are not apparent from univariate analysis alone. nih.govresearchgate.netnih.gov
To illustrate, consider a hypothetical dataset where this compound and other OPEs are quantified in dust samples from different indoor environments (e.g., offices, homes, and vehicles). A PCA of this data might reveal distinct groupings, suggesting that the profile of OPEs, including this compound, varies systematically with the type of environment.
Interactive Table 1: Hypothetical Principal Component Loadings for OPEs in Dust Samples
| Compound | Principal Component 1 (PC1) Loading | Principal Component 2 (PC2) Loading |
| This compound | 0.35 | -0.21 |
| Tris(2-chloroethyl) phosphate (TCEP) | 0.42 | 0.15 |
| Tris(1-chloro-2-propyl) phosphate (TCIPP) | 0.40 | 0.18 |
| Triphenyl phosphate (TPHP) | -0.28 | 0.45 |
| Tris(2-butoxyethyl) phosphate (TBOEP) | -0.31 | 0.39 |
This table is for illustrative purposes only.
In this hypothetical example, the high positive loadings of this compound, TCEP, and TCIPP on PC1 might suggest a common source for these compounds, while the high positive loadings of TPHP and TBOEP on PC2 could indicate another distinct source or environmental behavior.
Cluster Analysis (CA) is another unsupervised technique often used in conjunction with PCA. CA groups objects (e.g., samples) based on their similarity. Hierarchical cluster analysis is a common approach that builds a hierarchy of clusters, often visualized as a dendrogram. In the context of this compound analysis, CA can be used to group samples with similar OPE concentration profiles, which can help in identifying contamination hotspots or tracing pollution sources. researchgate.net
More advanced, supervised methods such as Partial Least Squares-Discriminant Analysis (PLS-DA) can also be applied. Unlike unsupervised methods, PLS-DA uses prior knowledge of sample classes (e.g., 'contaminated' vs. 'uncontaminated') to build a model that maximizes the separation between these classes. This can be particularly useful for identifying the specific chemical markers, which could include this compound, that are most effective at discriminating between different sample groups.
The application of these statistical pattern recognition techniques is crucial for interpreting the complex datasets generated in the analysis of this compound. They provide a robust framework for understanding the distribution, sources, and behavior of this compound in various matrices.
Mechanistic Investigations of Phosphoryl Transfer and Reactivity
Fundamental Principles of Phosphate (B84403) Ester Hydrolysis
The hydrolysis of phosphate esters, such as Dipentan-2-yl propan-2-yl phosphate, is a cornerstone of bio-organic chemistry and has been the subject of extensive research. rsc.orgresearchgate.net The cleavage of the phosphoester bond can proceed through several mechanistic pathways, largely dictated by the nature of the substrate, the nucleophile, and the reaction conditions. researchgate.netacs.org
Nucleophilic Substitution Mechanisms at the Phosphorus Center (Sₙ2@P)
The hydrolysis of phosphate triesters like this compound typically proceeds via a bimolecular nucleophilic substitution mechanism at the phosphorus center, denoted as Sₙ2@P. nih.govresearchgate.net In this process, a nucleophile, such as a water molecule or a hydroxide (B78521) ion, attacks the electrophilic phosphorus atom. nih.gov This attack leads to the formation of a pentacoordinate intermediate or transition state, followed by the departure of an alcohol or alkoxide leaving group. researchgate.netlibretexts.org
A key feature that distinguishes Sₙ2 reactions at a phosphorus center from the more familiar Sₙ2 reactions at a carbon center is the nature of the potential energy surface. While Sₙ2@C reactions are characterized by a double-well potential with a distinct transition state, Sₙ2@P reactions often exhibit a single-well potential where a stable pentacoordinate intermediate can exist. nih.govscispace.com This difference arises from the ability of the d-orbitals in phosphorus to accommodate the expanded coordination sphere.
The stereochemical outcome of an Sₙ2@P reaction is typically inversion of configuration at the phosphorus center, which provides strong evidence for a mechanism involving a trigonal bipyramidal intermediate. libretexts.org
Associative vs. Dissociative Transition States
The Sₙ2@P mechanism for phosphate ester hydrolysis exists on a mechanistic continuum between two extremes: a fully associative (ANDN) mechanism and a fully dissociative (DN+AN) mechanism. acs.orgresearchgate.net
Associative Mechanism: In a purely associative pathway, the nucleophile forms a bond with the phosphorus atom before the bond to the leaving group begins to break. acs.orgresearchgate.net This leads to a stable pentacoordinate phosphorane intermediate. The reaction profile for such a mechanism would show a distinct energy minimum corresponding to this intermediate.
Dissociative Mechanism: Conversely, a dissociative mechanism involves the cleavage of the bond to the leaving group as the rate-determining step, generating a transient, highly reactive metaphosphate-like species (PO₃⁻). acs.org This is then rapidly attacked by the nucleophile.
The actual mechanism for the hydrolysis of a given phosphate ester, including this compound, is often a concerted process that lies somewhere between these two extremes. researchgate.net The character of the transition state (i.e., how "associative" or "dissociative" it is) is influenced by several factors, including the nature of the leaving group, the nucleophile, and the substituents on the phosphorus atom. acs.orgnih.gov For triesters with good leaving groups, the transition state tends to be more dissociative in character.
| Mechanistic Feature | Associative (ANDN) | Dissociative (DN+AN) |
| Bond Formation vs. Bond Breaking | Bond formation leads bond breaking. acs.orgresearchgate.net | Bond breaking leads bond formation. acs.org |
| Intermediate | Pentacoordinate phosphorane. acs.org | Metaphosphate-like species. acs.org |
| Transition State | Tightly bound, with significant bonding to both the nucleophile and the leaving group. | Loosely bound, with significant cleavage of the bond to the leaving group. |
| Stereochemistry | Inversion of configuration. libretexts.org | Racemization or retention of configuration. |
Role of Solvent and Solvation Effects on Reaction Rates and Mechanisms
The solvent plays a crucial role in the hydrolysis of phosphate esters, influencing both the reaction rate and the operative mechanism. nih.govfrontiersin.org Water, as both a solvent and a potential nucleophile, is particularly important.
In aqueous solution, water molecules can stabilize the transition state through hydrogen bonding. For the hydrolysis of this compound, water can act as a general base, deprotonating the attacking water molecule to increase its nucleophilicity, or as a general acid, protonating the leaving group to facilitate its departure.
The polarity of the solvent can have a significant impact on reaction rates. For reactions proceeding through charged intermediates or transition states, a more polar solvent will generally lead to a faster reaction due to better stabilization of these charged species. However, the relationship is not always straightforward and can depend on the specific mechanism. nih.gov For instance, the use of dipolar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) as a cosolvent can lead to dramatic rate enhancements for the hydrolysis of some phosphate esters, often without a change in the fundamental mechanism. nih.gov
Influence of Substituent Effects on Reactivity (e.g., Alkyl Chain Length and Branching)
The structure of the alkyl groups attached to the phosphate ester has a profound effect on its reactivity. In the case of this compound, we have two secondary pentyl groups and one secondary propyl (isopropyl) group.
Electronic Effects: Alkyl groups are generally electron-donating through an inductive effect. This donation of electron density to the phosphorus atom makes it less electrophilic and therefore less susceptible to nucleophilic attack. Consequently, increasing the electron-donating ability of the alkyl groups is expected to decrease the rate of hydrolysis.
Steric Effects: The size and branching of the alkyl groups can significantly hinder the approach of the nucleophile to the phosphorus center. The secondary nature of all three alkyl groups in this compound (two sec-pentyl and one isopropyl) creates considerable steric congestion around the phosphorus atom. This steric hindrance would be expected to decrease the rate of hydrolysis compared to less hindered primary alkyl phosphates. chemrxiv.org Studies on the thermal decomposition of various phosphate esters have shown that the stability increases in the order: tertiary alkyl < secondary alkyl < primary alkyl. chemrxiv.orgacs.orgacs.org This trend is consistent with the idea that steric hindrance plays a major role in the reactivity of these compounds.
| Substituent Property | Effect on Reactivity | Rationale |
| Increased Alkyl Chain Length | Minor decrease | Slight increase in electron-donating character. |
| Increased Alkyl Branching (e.g., primary to secondary) | Significant decrease | Increased steric hindrance around the phosphorus center, impeding nucleophilic attack. chemrxiv.orgacs.org |
Computational Chemistry and Theoretical Modeling of Reaction Pathways
Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms of phosphate ester hydrolysis. rsc.orgrsc.org Theoretical models allow for the detailed examination of transition state structures, reaction intermediates, and the energetic profiles of various potential pathways, providing insights that are often difficult to obtain through experimental methods alone. acs.orgacs.org
Density Functional Theory (DFT) Calculations for Transition States
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the hydrolysis of phosphate esters. nih.govnih.gov DFT calculations can be used to locate and characterize the geometries and energies of transition states and intermediates along the reaction coordinate. youtube.comyoutube.com
For a reaction like the hydrolysis of this compound, DFT calculations could be employed to:
Model the structures of the associative and dissociative transition states.
Calculate the activation energy barriers for different mechanistic pathways.
Investigate the influence of explicit solvent molecules on the transition state structure and energetics.
Predict kinetic isotope effects, which can be compared with experimental data to validate the proposed mechanism.
By comparing the calculated energies of different possible transition states, researchers can predict the most likely reaction pathway. acs.org For example, DFT studies have been instrumental in demonstrating that the transition state for phosphate ester hydrolysis can smoothly vary between associative and dissociative character depending on the substituents and the environment. nih.gov
Molecular Dynamics Simulations of Phosphate Ester Interactions
Molecular dynamics (MD) simulations provide a powerful tool to investigate the behavior of molecules at the atomic level, offering insights into their interactions with their environment, particularly with water. While no specific MD simulations for this compound have been reported, studies on other organic phosphates can illuminate its likely behavior in aqueous solutions.
MD simulations of phosphate ions in water have shown that the phosphate group is strongly hydrated, forming a well-defined first hydration shell with an average of 13 water molecules. researchgate.net Each of the non-esterified oxygen atoms of the phosphate group can form, on average, three hydrogen bonds with surrounding water molecules. researchgate.net Although this compound is a triester and lacks non-esterified oxygens, the phosphoryl oxygen (P=O) is a primary site for hydrogen bonding with water.
Simulations of other organophosphates, such as those used as extractants, at water-organic interfaces reveal how these molecules orient themselves. The phosphate group, being more polar, tends to interact with the water phase, while the nonpolar alkyl chains extend into the organic phase. mdpi.com For this compound, which is a relatively nonpolar molecule with a predicted XLogP3-AA of 3.7, its solubility in water would be low. nih.gov At a water-air or water-organic interface, it is expected that the phosphoryl group would have some interaction with the water molecules, while the bulky and hydrophobic pentyl and propyl chains would be oriented away from the aqueous phase.
The dynamics of water molecules at the interface with phosphate esters are also a key area of investigation. Simulations have shown that the presence of phosphate groups can significantly influence the orientation and dynamics of interfacial water molecules. nih.govrsc.org The fluctuating electric field from the surrounding water molecules can induce fluctuations in the vibrational frequencies of the phosphate group.
The table below summarizes key findings from molecular dynamics simulations of related phosphate systems, which can be extrapolated to understand the interactions of this compound.
| System Studied | Key Findings from MD Simulations | Relevance to this compound | Reference |
| Phosphate ion in water | Strong hydration of the phosphate group, forming a stable first hydration shell. | The phosphoryl oxygen of the target compound will be a primary site for hydrogen bonding with water. | researchgate.net |
| Organic phosphates at interfaces | Orientation of the polar phosphate head towards the aqueous phase and nonpolar tails away from it. | Predicts the likely orientation and interaction of the compound at interfaces. | mdpi.com |
| Hydrated phosphate ions | Water exchange around the phosphate ion is a dynamic process. | The interaction with water will be dynamic, influencing its reactivity. | researchgate.net |
| Organic phosphates on mineral surfaces | Formation of inner-sphere and outer-sphere complexes with mineral surfaces, mediated by water. | Provides insight into potential environmental interactions of the compound. | frontiersin.org |
This table presents generalized findings from simulations of related systems to infer the behavior of this compound.
Potential Academic Applications Excluding Prohibited Topics
Role as Chemical Probes in Mechanistic Studies
Organophosphate esters are recognized for their ability to interact with and inhibit enzymes, a characteristic that renders them valuable as chemical probes for elucidating enzymatic mechanisms. nih.gov Specifically, their interaction with hydrolases, such as acetylcholinesterase, has been a cornerstone of neurobiology and toxicology research. nih.govresearchgate.net The phosphate (B84403) ester moiety can mimic the transition state of substrate hydrolysis, allowing researchers to study enzyme-substrate binding, catalytic activity, and the kinetics of inhibition. mdpi.com
In this context, Dipentan-2-yl propan-2-yl phosphate could serve as a specific probe to investigate the active sites of various esterases. The branched alkyl groups (pentan-2-yl and propan-2-yl) introduce steric bulk and hydrophobicity, which can be used to map the topology of an enzyme's active site. By comparing its inhibitory potency with other organophosphates possessing different alkyl or aryl substituents, researchers can deduce the structural and electronic requirements for effective enzyme inhibition. Furthermore, studies involving this compound could shed light on the "aging" process, where the enzyme-inhibitor complex becomes irreversibly inactivated, a phenomenon of significant interest in toxicology and the development of antidotes. nih.gov
Development of Advanced Analytical Standards for Environmental Monitoring
The widespread use of organophosphate esters as flame retardants and plasticizers has led to their ubiquitous presence in various environmental compartments, including indoor air, dust, water, and soil. epa.govnih.govvilniustech.lt Consequently, there is a pressing need for robust and accurate analytical methods to monitor their levels and assess potential human and ecological exposure. capes.gov.br The development of such methods relies on the availability of high-purity analytical standards.
This compound can be synthesized to serve as a certified reference material or an internal standard in analytical methodologies like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). capes.gov.br Its specific mass fragmentation pattern and chromatographic retention time would allow for the precise identification and quantification of this and structurally related organophosphate esters in complex environmental matrices. Given the growing concern over emerging contaminants, having access to such standards is crucial for regulatory bodies and environmental scientists to conduct thorough risk assessments. tandfonline.com
Precursors in Complex Chemical Synthesis (e.g., polymer additives, specialty materials without specific product details)
Organophosphate esters are integral to the chemical industry, serving not only as functional additives but also as versatile precursors in the synthesis of more complex molecules. nih.gov The reactivity of the phosphate group allows for a variety of chemical transformations, making them valuable building blocks.
This compound, with its distinct alkyl groups, could be a precursor for the synthesis of novel polymer additives. For instance, it could be incorporated into polymer backbones or used to create new plasticizers with specific performance characteristics. The branched structure of the pentan-2-yl and propan-2-yl groups could impart unique physical properties, such as altered glass transition temperatures or improved flexibility, to the resulting polymers. Additionally, organophosphorus compounds are used as precursors for the synthesis of ligands for catalysis and new materials with tailored electronic or optical properties. rsc.orgrsc.org
Contribution to Bioremediation Technologies through Enzyme Activity Understanding
Bioremediation has emerged as a promising and environmentally friendly approach to detoxify sites contaminated with organophosphate compounds. nih.govnih.gov This technology often utilizes microorganisms or purified enzymes that can hydrolyze the P-O bond in organophosphates, breaking them down into less harmful substances. mdpi.comnih.gov The effectiveness of these enzymatic processes is highly dependent on the specific structure of the organophosphate substrate.
Studying the enzymatic degradation of this compound by various organophosphate-hydrolyzing enzymes, such as phosphotriesterases (PTEs) and organophosphate hydrolases (OPH), can provide valuable insights into their substrate specificity and catalytic mechanisms. nih.govmdpi.com By analyzing the rate and products of its hydrolysis, researchers can better understand how factors like steric hindrance from the branched alkyl chains influence enzyme activity. This knowledge is critical for the rational design and engineering of more efficient and broad-spectrum enzymes for bioremediation applications. Such studies contribute to the development of robust, cell-free enzyme systems for the decontamination of soil and water polluted with a diverse range of organophosphate esters. nih.govresearchgate.net
Future Research Directions
Exploration of Novel, Sustainable Synthetic Methodologies
The synthesis of OPEs traditionally involves reagents and conditions that can be hazardous and environmentally taxing. google.com A key future research direction is the development of green and sustainable synthetic routes. This includes:
Catalyst Development: Exploring novel, highly efficient, and reusable catalysts to replace traditional methods. Palladium-catalyzed cross-coupling reactions, for instance, have shown promise in organophosphate synthesis and could be adapted for greater sustainability. nih.gov
Bio-based Feedstocks: Investigating the use of renewable resources and bio-based materials, such as lignin-derived polyphenols, as starting materials for OPE synthesis to reduce reliance on petrochemicals. tandfonline.com
Solvent-Free and Alternative Solvent Reactions: Developing synthetic methods that minimize or eliminate the use of volatile and toxic organic solvents, aligning with the principles of green chemistry.
One-Pot Reactions: Designing multi-step syntheses that can be carried out in a single reaction vessel to improve efficiency, reduce waste, and simplify purification processes. nih.gov
Future work should focus on creating synthetic pathways that are not only efficient but also inherently safer and more environmentally benign, considering the entire lifecycle of the product.
Advanced Understanding of Long-Term Environmental Persistence and Bioavailability
While OPEs were initially considered less persistent than their predecessors like polybrominated diphenyl ethers (PBDEs), evidence suggests that some can persist and accumulate in various environmental compartments. tandfonline.comoup.com Future research must focus on:
Long-Term Fate Studies: Conducting long-term monitoring and modeling to understand the ultimate environmental sinks for OPEs, including their sequestration in sediments and potential for re-emission from sources like melting ice. researchgate.netresearchgate.net
Bioavailability in Complex Matrices: Moving beyond simple bioaccumulation factors (BAFs) to investigate how factors like organic matter content, aging in soil and sediment, and microbial activity affect the bioavailability of OPEs to organisms. The bioavailability of highly hydrophobic OPEs can be limited by strong adsorption to sediment. nih.gov
Trophic Transfer and Biomagnification: Elucidating the potential for OPEs and their metabolites to biomagnify in food webs. nih.gov While some studies show limited biomagnification, compounds like 2-ethylhexyl diphenyl phosphate (B84403) have been shown to biomagnify, a process influenced by the compound's hydrophobicity and the metabolic capabilities of the organisms. nih.gov
Secondary OPEs: Investigating the formation of secondary OPEs from the environmental transformation of other commercial chemicals, such as organophosphite antioxidants. tandfonline.com These secondary products can be more persistent and may pose different risks than their primary counterparts. tandfonline.com
Table 1: Factors Influencing Environmental Fate of Organophosphate Esters
| Factor | Description of Influence on OPEs | Key Research Question |
|---|---|---|
| Physicochemical Properties | Properties like the octanol-water partitioning coefficient (Kow) and octanol-air partition coefficient (KOA) control partitioning between water, sediment, and air. nih.govacs.org | How do the specific alkyl and aryl groups of uncharacterized OPEs influence their partitioning and persistence? |
| Environmental Transport | OPEs are transported via atmosphere and ocean currents, with air-water exchange being a key process. researchgate.net | What is the potential for long-range transport of novel OPEs to remote regions like the Arctic? researchgate.net |
| Degradation Processes | Abiotic (e.g., hydrolysis, photolysis) and biotic (microbial degradation) processes break down OPEs in the environment. oup.comacs.org | What are the primary degradation pathways and half-lives for emerging OPEs under various environmental conditions? |
| Bioavailability | The fraction of a chemical in the environment that is available for uptake by organisms. This is affected by adsorption to particles. nih.gov | How does the molecular structure of an OPE affect its bioavailability and potential for bioaccumulation in different species? |
Development of Highly Sensitive and Selective Analytical Techniques for Trace Analysis
The accurate assessment of environmental exposure and biological effects relies on robust analytical methods capable of detecting trace levels of OPEs and their metabolites. Future research should aim to:
Enhance Metabolite Detection: Develop and validate methods for a wider range of OPE metabolites in various biological matrices (e.g., urine, blood). kab.ac.ugnih.gov This is crucial as metabolites are often the most direct measure of exposure.
Improve Sample Preparation: Create more efficient and miniaturized sample preparation techniques, such as advancements in Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, to reduce solvent use and improve sample throughput. mdpi.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS): Expand the use of HRMS for non-target and suspect screening to identify novel OPEs and their transformation products in the environment without the need for pre-existing analytical standards. mdpi.com
Matrix Effect Reduction: Develop novel strategies to minimize matrix effects in complex samples like sediment, dust, and biological tissues, which can interfere with accurate quantification. epa.gov
Table 2: Advanced Analytical Techniques for Organophosphate Ester Analysis
| Technique | Abbreviation | Common Application for OPEs | Future Development Focus |
|---|---|---|---|
| Gas Chromatography-Tandem Mass Spectrometry | GC-MS/MS | Quantification of volatile and semi-volatile OPEs in environmental matrices like sediment and dust. researchgate.netepa.gov | Improving separation of isomers and enhancing sensitivity for trace-level detection. |
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Analysis of less volatile OPEs and their polar metabolites in aqueous samples and biological fluids. kab.ac.ugnih.gov | Expanding the number of quantifiable metabolites in a single run; coupling with ion mobility for better separation. |
| High-Resolution Mass Spectrometry | HRMS | Identification of unknown OPEs and their transformation products in environmental samples. mdpi.com | Building spectral libraries and developing software for automated identification of novel compounds. |
Deeper Insight into Enzymatic Degradation Kinetics and Enzyme Engineering for Environmental Applications
Microbial degradation is a key process in the environmental breakdown of OPEs. oup.com The enzymes responsible, primarily phosphotriesterases (PTEs), hold significant potential for bioremediation. mdpi.comebrary.net Future research directions include:
Discovering Novel Enzymes: Prospecting diverse environments to discover new microorganisms and enzymes with enhanced or novel OPE-degrading capabilities. mdpi.com
Understanding Reaction Mechanisms: Using techniques like stereochemical analysis and isotope labeling to elucidate the precise chemical mechanisms by which enzymes like phosphotriesterases hydrolyze OPEs. tamu.edu
Enzyme Engineering: Applying rational design and directed evolution to engineer existing enzymes for improved catalytic efficiency, broader substrate specificity (to target a wider range of OPEs), and greater stability under harsh environmental conditions. ebrary.nettamu.edu
Kinetics Modeling: Developing detailed kinetic models to predict the rate of enzymatic degradation of different OPEs based on their molecular structure and the specific enzyme involved. This will be crucial for predicting environmental persistence and designing effective bioremediation strategies.
Table 3: Key Enzymes in Organophosphate Degradation
| Enzyme Class | Abbreviation | Function | Source |
|---|---|---|---|
| Phosphotriesterases | PTEs | Hydrolyze the ester bonds in organophosphate triesters, which is often the initial and detoxifying step in degradation. oup.commdpi.com | Found in numerous bacteria (e.g., Pseudomonas diminuta, Sphingobium sp.) and other microorganisms. ebrary.nettamu.edu |
| Esterases | - | A broader group of hydrolases that can catalyze the hydrolysis of the ester bonds present in many OPEs. nih.gov | Widely found in microorganisms, plants, and animals. nih.gov |
| Organophosphate Hydrolase | OPH | A type of PTE that effectively hydrolyzes a range of organophosphates, including those with P-O, P-F, and P-S bonds. mdpi.com | Isolated from various bacterial strains. mdpi.com |
Computational Predictions of Reactivity and Environmental Fate for Uncharacterized Phosphate Esters
For the vast number of OPEs for which limited empirical data exist, computational toxicology and chemistry offer a path for rapid risk screening. Future research should leverage and refine these in silico models:
Quantitative Structure-Activity Relationship (QSAR) Models: Developing and validating QSAR models to predict key parameters such as environmental persistence, bioaccumulation potential, and toxicity based on molecular structure.
Molecular Docking and Simulation: Using computational tools to predict the binding affinity of novel OPEs to key biological targets, such as nuclear hormone receptors, to screen for potential endocrine-disrupting activity. nih.gov
Fate and Transport Modeling: Integrating predicted physicochemical properties into large-scale environmental models to forecast the distribution and fate of uncharacterized OPEs. acs.org
Quantitative Adverse Outcome Pathway (qAOP) Development: Using computational data to help build and parameterize qAOPs, which link a molecular initiating event to an adverse outcome at the organism or population level, providing a mechanistic basis for risk assessment. acs.org
These computational approaches will be invaluable for prioritizing which of the many uncharacterized OPEs, including dipentan-2-yl propan-2-yl phosphate, warrant more intensive experimental investigation.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for Dipentan-2-yl propan-2-yl phosphate, and how can purity be optimized during purification?
- Methodological Answer : Synthesis typically involves esterification of propan-2-yl phosphate with pentan-2-ol under acidic or enzymatic catalysis. Purification often employs column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from non-polar solvents. Purity is verified via thin-layer chromatography (TLC) and quantified using high-performance liquid chromatography (HPLC) with UV detection .
Q. Which spectroscopic and spectrometric techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) identifies structural motifs and phosphorus environments. Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy detects functional groups like P=O and P-O-C stretches. Cross-validation of data ensures structural accuracy .
Q. How can phosphate quantification be performed in solutions containing this compound?
- Methodological Answer : Colorimetric assays (e.g., molybdenum blue method) are standard. Absorbance is measured at 880 nm after reacting with ammonium molybdate and ascorbic acid. Calibration curves from known phosphate concentrations are used for quantification. Statistical analysis (e.g., 95% confidence intervals) validates precision .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound using SHELX, and how are they resolved?
- Methodological Answer : Challenges include disordered solvent molecules and anisotropic thermal motion. SHELXL refinement involves iterative cycles of least-squares minimization, with constraints (e.g., ISOR, DELU) applied to disordered regions. Twinning analysis (via PLATON) and high-resolution data (>1.0 Å) improve model accuracy. Validation tools (e.g., CheckCIF) identify outliers in bond lengths/angles .
Q. How do hydrogen-bonding networks influence the crystal packing and stability of this compound?
- Methodological Answer : Graph set analysis (as per Etter’s rules) maps donor-acceptor interactions. X-ray diffraction data reveal motifs like chains (C(4)) or rings (R²²(8)). Computational tools (CrystalExplorer) calculate interaction energies, linking hydrogen-bond strength to thermal stability. Discrepancies between predicted and observed packing are resolved via Hirshfeld surface analysis .
Q. What computational strategies predict the hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer : Density functional theory (DFT) calculates activation energies for hydrolysis pathways. Solvent models (e.g., COSMO-RS) simulate aqueous and non-polar environments. Molecular dynamics (MD) trajectories at different pH values identify protonation states affecting reactivity. Experimental validation uses kinetic studies (NMR monitoring) .
Q. How can contradictions in spectral data (e.g., ³¹P NMR shifts) between synthesized batches be systematically analyzed?
- Methodological Answer : Contradictions may stem from stereochemical impurities or solvent effects. Paramagnetic NMR additives (e.g., Cr(acac)₃) enhance signal resolution. Comparative analysis with deuterated solvents (CDCl₃ vs. D₂O) isolates solvent-induced shifts. Batch-to-batch reproducibility is assessed via principal component analysis (PCA) of spectral datasets .
Methodological Notes
- Data Sources : Prioritize crystallographic databases (Cambridge Structural Database) and spectroscopic repositories (NIST Chemistry WebBook) for benchmarking.
- Instrumentation : Use high-field NMR (≥500 MHz) and single-crystal X-ray diffractometers (Cu-Kα radiation) for precise measurements.
- Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal and computational resource allocation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
